molecular formula C10H14N2O3 B11785456 6-(Neopentyloxy)pyridazine-4-carboxylic acid

6-(Neopentyloxy)pyridazine-4-carboxylic acid

Cat. No.: B11785456
M. Wt: 210.23 g/mol
InChI Key: PSKMQIGOWRXORK-UHFFFAOYSA-N
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Description

6-(Neopentyloxy)pyridazine-4-carboxylic acid is a heterocyclic compound featuring a pyridazine ring substituted with a neopentyloxy group at the 6-position and a carboxylic acid group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Neopentyloxy)pyridazine-4-carboxylic acid typically involves the functionalization of a pyridazine ring. One common method includes the reaction of pyridazine derivatives with neopentyl alcohol under specific conditions to introduce the neopentyloxy group. The carboxylic acid group can be introduced through carboxylation reactions or by using carboxyl-containing starting materials .

Industrial Production Methods

Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent functionalization. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-(Neopentyloxy)pyridazine-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield pyridazine oxides, while reduction can produce alcohol derivatives. Substitution reactions can lead to a variety of substituted pyridazine compounds .

Scientific Research Applications

6-(Neopentyloxy)pyridazine-4-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-(Neopentyloxy)pyridazine-4-carboxylic acid involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyridazine derivatives with different substituents, such as:

  • Pyridazine-3-carboxylic acid
  • Pyridazine-4-carboxamide
  • Pyridazine-4-carboxylic acid derivatives

Uniqueness

6-(Neopentyloxy)pyridazine-4-carboxylic acid is unique due to the presence of the neopentyloxy group, which imparts distinct physicochemical properties. This substitution can influence the compound’s reactivity, solubility, and potential biological activities, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

6-(2,2-dimethylpropoxy)pyridazine-4-carboxylic acid

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)6-15-8-4-7(9(13)14)5-11-12-8/h4-5H,6H2,1-3H3,(H,13,14)

InChI Key

PSKMQIGOWRXORK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)COC1=NN=CC(=C1)C(=O)O

Origin of Product

United States

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